molecular formula C9H8N2OS B13205129 (1H-Benzimidazol-2-ylthio)-acetaldehyde

(1H-Benzimidazol-2-ylthio)-acetaldehyde

Cat. No.: B13205129
M. Wt: 192.24 g/mol
InChI Key: GRIANDGTCPCHAU-UHFFFAOYSA-N
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Description

(1H-Benzimidazol-2-ylthio)-acetaldehyde is a heterocyclic compound that features a benzimidazole ring fused with a thioether and an aldehyde group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzimidazol-2-ylthio)-acetaldehyde typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aldehyde. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to yield the desired product . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzimidazol-2-ylthio)-acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: (1H-Benzimidazol-2-ylthio)-acetic acid.

    Reduction: (1H-Benzimidazol-2-ylthio)-ethanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1H-Benzimidazol-2-ylthio)-acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Benzimidazol-2-ylthio)-acetaldehyde involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. The thioether group can form covalent bonds with nucleophilic sites on biomolecules, leading to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Benzimidazol-2-ylthio)-acetaldehyde is unique due to its combination of a benzimidazole ring with a thioether and aldehyde group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)acetaldehyde

InChI

InChI=1S/C9H8N2OS/c12-5-6-13-9-10-7-3-1-2-4-8(7)11-9/h1-5H,6H2,(H,10,11)

InChI Key

GRIANDGTCPCHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC=O

Origin of Product

United States

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